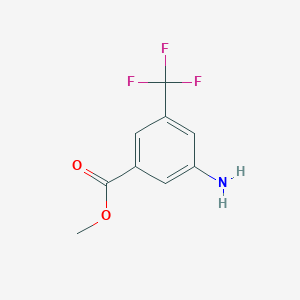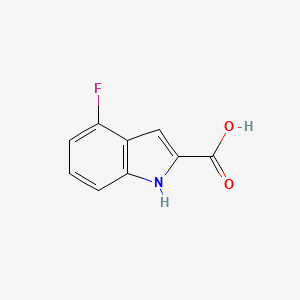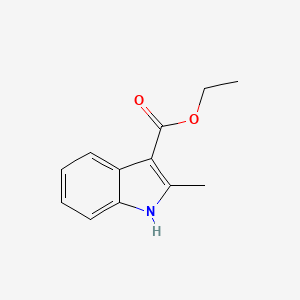
ethyl 2-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
Ethyl 2-methyl-1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and pharmaceuticals. Indole derivatives are characterized by a fused pyrrole and benzene ring structure and are commonly modified at various positions to yield compounds with diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another approach includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared by heating specific propanoates with polyphosphoric acid .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often determined using techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by these methods, revealing its crystallization in the orthorhombic system .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including the Friedel-Crafts acylation, which occurs at the C3-position or on the benzene moiety of the indole nucleus . Alkylation reactions with nucleophiles such as piperidine have also been observed, demonstrating sensitivity to steric effects . Moreover, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. For example, ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated as inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with the positioning of substituents affecting their potency .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Ethyl 2-methyl-1H-indole-3-carboxylate serves as a key intermediate in various chemical syntheses. For instance, ethyl indole-2-carboxylates can be effectively acylated to yield corresponding ethyl 3-acylindole-2-carboxylates, useful in further synthetic applications (Murakami et al., 1985). Additionally, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, another class of compounds, can be prepared using ethyl 4H-furo[3,2-b]indole-2-carboxylates (Tanaka et al., 1979).
Pharmacological Research
Ethyl 2-methyl-1H-indole-3-carboxylate also finds use in pharmacological research. For example, derivatives of this compound were studied for potential anticancer activity, though they mostly showed no significant results except in certain cancer cell lines (Carbone et al., 2013).
Studies on Thermodynamics and Physical Properties
The thermodynamic properties of ethyl 1H-indole-2-carboxylate have been studied, providing insights into their formation and sublimation enthalpies, which are crucial for understanding their stability and reactivity (Carvalho et al., 2016).
Reactivity and Functionalization
Various studies have explored the reactivity and functionalization of ethyl 2-methyl-1H-indole-3-carboxylate. For instance, its derivatives have been used in the synthesis of complex molecules, such as 3-acyl-2-(alkylsulfanyl)indoles and 2-(alkylsulfanyl)indole-3-carboxylates, showcasing its versatility in organic synthesis (Fukamachi et al., 2009).
Crystallographic Analysis
Crystallographic analysis of compounds like ethyl 1-acetyl-1H-indole-3-carboxylate, closely related to ethyl 2-methyl-1H-indole-3-carboxylate, aids in understanding their molecular structure and intermolecular interactions, which are important for designing new materials and drugs (Siddiquee et al., 2009).
Propiedades
IUPAC Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKIKDXKRONLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399027 | |
| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1H-indole-3-carboxylate | |
CAS RN |
53855-47-3 | |
| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

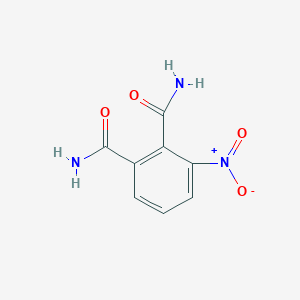
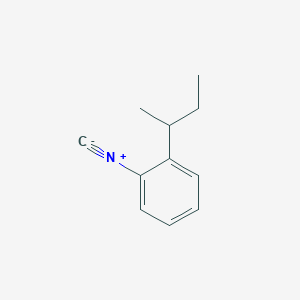
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)


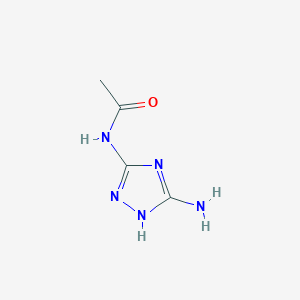

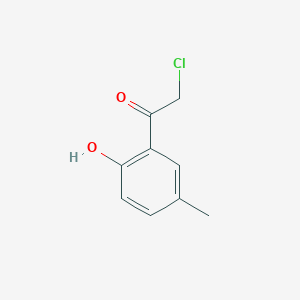


![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)
